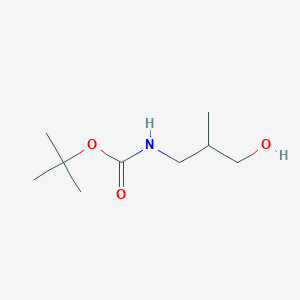

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate

Übersicht

Beschreibung

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is an organic compound with the molecular formula C9H19NO3. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group and a 3-hydroxy-2-methylpropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxy-2-methylpropylamine. The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the specific conditions and reagents used.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted carbamates or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C₉H₁₉NO₃

Molecular Weight : 189.25 g/mol

The compound features a tert-butyl group and a 3-hydroxy-2-methylpropyl moiety. Its structure includes a carbamate functional group (-NHCOO-), which contributes to its reactivity and biological activity.

Organic Synthesis

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, acting as an intermediate that can undergo various chemical transformations:

- Synthetic Routes : Typically synthesized via the reaction of 3-hydroxy-2-methylpropylamine with tert-butyl chloroformate in the presence of a base like triethylamine.

- Reactions : The compound can participate in oxidation, reduction, and substitution reactions, allowing for the formation of diverse derivatives.

Biochemical Research

In biochemical research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to serve as a substrate for various enzymes makes it valuable for investigating metabolic pathways:

- Enzyme Interaction : It can modulate enzyme activity by forming active metabolites that influence cellular processes such as signal transduction and gene expression.

- Neuroprotective Effects : Studies indicate that related carbamates protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative disease therapies.

Medicinal Chemistry

This compound is being investigated for its potential use in drug development:

- Prodrug Potential : The compound's structure allows it to be explored as a prodrug that can release active pharmaceutical ingredients under specific conditions.

- Antimicrobial Activity : Preliminary tests show that derivatives possess antimicrobial properties against various bacterial strains, enhancing their potential as therapeutic agents against infections.

Case Studies

-

Neuroprotection Against Amyloid Beta :

A study demonstrated that related carbamate compounds could reduce TNF-α levels and free radical formation in astrocytes exposed to amyloid-beta 1-42, indicating their potential in treating Alzheimer's disease. -

Antimicrobial Screening :

Research involved screening various carbamate derivatives for antimicrobial efficacy against common pathogens. Results indicated significant variations in minimum inhibitory concentration values based on structural modifications, guiding future drug design efforts.

Wirkmechanismus

The mechanism of action of tert-butyl (3-hydroxy-2-methylpropyl)carbamate involves its interaction with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Vergleich Mit ähnlichen Verbindungen

Tert-butyl carbamate: Similar in structure but lacks the 3-hydroxy-2-methylpropyl group.

Tert-butyl (3-hydroxypropyl)carbamate: Similar but with a different substitution pattern on the propyl group.

Tert-butyl (3-hydroxy-2-methoxypropyl)carbamate: Similar but with a methoxy group instead of a methyl group.

Uniqueness: Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is unique due to the presence of both a hydroxyl group and a methyl group on the propyl chain. This specific substitution pattern can influence its reactivity and interactions with other molecules, making it distinct from other carbamate derivatives.

Biologische Aktivität

Tert-butyl (3-hydroxy-2-methylpropyl)carbamate is a carbamate derivative with significant biological activity, particularly in enzyme interactions and metabolic modulation. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₉NO₃

- Molecular Weight : 189.25 g/mol

- Functional Groups : Contains a tert-butyl group and a hydroxylated 2-methylpropyl chain.

The compound's structure contributes to its reactivity and biological activity, making it a valuable intermediate in organic synthesis and biochemical applications.

Enzyme Interactions

This compound exhibits notable interactions with various enzymes, acting as a substrate that influences metabolic pathways. Its mechanism of action involves the modulation of enzyme activity, which can have therapeutic implications in conditions where enzyme regulation is crucial.

- Mechanism of Action : The compound interacts with specific molecular targets, leading to the formation of active metabolites that influence cellular processes such as signal transduction and gene expression.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate | C₉H₁₉NO₃ | Chiral center; potential for stereoselective reactions |

| Tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate | C₉H₁₉NO₃ | Similar structure; used in similar applications |

| Tert-butyl (3-hydroxy-2-methylpropyl)(methyl)carbamate | C₁₀H₂₁NO₃ | Additional methyl group; alters reactivity |

The unique combination of functional groups in this compound allows for versatile chemical reactivity compared to similar compounds, enhancing its potential applications in research and industry.

Case Studies and Research Findings

- Enzyme Modulation : Studies indicate that this compound can modulate the activity of enzymes involved in critical metabolic pathways. This modulation may lead to beneficial effects in diseases characterized by dysregulated enzyme activity.

- Protective Effects Against Cellular Stress : In vitro studies have demonstrated that carbamate derivatives can exhibit protective effects against oxidative stress in cell cultures. Such protective mechanisms are crucial for developing therapeutic agents targeting neurodegenerative diseases .

- Potential Therapeutic Applications : The ability of this compound to influence enzyme activity suggests potential applications in drug development, particularly for conditions where enzyme inhibitors or activators are beneficial. Further research is needed to elucidate specific therapeutic targets and efficacy.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-hydroxy-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAXTHWMUZLOHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465397 | |

| Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480451-99-8 | |

| Record name | 2-methyl-3-tert-butoxycarbonylaminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.